2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
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Overview
Description
2-(Allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is a heterocyclic compound with a unique structure, characterized by its fused bicyclic ring system
Scientific Research Applications
2-(Allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is explored in multiple domains:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its interactions with biological macromolecules.
Industry: : Utilized in the manufacture of specialized materials or chemical intermediates.
Mechanism of Action
Target of Action
The primary target of HMS3455P10 is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in the synthesis of long-chain fatty acids.
Mode of Action
HMS3455P10 interacts with its target, the acetyl-CoA carboxylase enzyme, by docking onto it
Pharmacokinetics
A related compound was found to have good traditional drug-like properties , suggesting that HMS3455P10 might also exhibit favorable pharmacokinetic characteristics.
Result of Action
HMS3455P10 has been tested for its in vitro antimicrobial activity on Gram-positive and Gram-negative bacteria, as well as anti-fungal activity
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic approach involves the cyclization of suitable precursors under controlled conditions. For example, starting with a substituted pyrimidine derivative, the introduction of an allylthio group can be achieved through nucleophilic substitution reactions using appropriate allylthiol reagents. This is followed by intramolecular cyclization to form the bicyclic structure. Typical reaction conditions might include the use of organic solvents such as dichloromethane or toluene, with reactions conducted at temperatures ranging from room temperature to moderate heating (50–80°C) depending on the reactivity of the starting materials and intermediates.
Industrial Production Methods
For large-scale industrial production, more efficient and cost-effective methods are preferred. This often involves catalytic processes or high-throughput chemical reactors to optimize yield and purity. Green chemistry approaches, using less harmful solvents and reagents, are increasingly adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical transformations, such as:
Oxidation: : Can lead to the formation of sulfoxides or sulfones under specific conditions.
Reduction: : Reducing agents like sodium borohydride might reduce the double bonds or carbonyl groups in the structure.
Substitution: : The allylthio group can be replaced or modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: : Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: : Such as amines or thiols for substitution reactions.
Major Products Formed
The reactions can yield various derivatives like sulfoxides, sulfones, and other substituted cyclopenta[d]pyrimidinones, broadening its utility in synthetic applications.
Comparison with Similar Compounds
Comparing 2-(Allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one with similar heterocyclic compounds highlights its unique properties:
Unique Structure: : The fused bicyclic system with an allylthio group sets it apart from simpler pyrimidine derivatives.
Similar Compounds: : Other related compounds include pyrimidinones, thioethers, and bicyclic heterocycles, each with variations in their substituent groups and reactivity.
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Properties
IUPAC Name |
2-prop-2-enylsulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-2-6-14-10-11-8-5-3-4-7(8)9(13)12-10/h2H,1,3-6H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMUVDJYUQVTPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(CCC2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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